6-Bromo-3-(2-(2,4-dimethoxyphenyl)-2-oxoethyl)-3-hydroxyindolin-2-one
Description
6-Bromo-3-(2-(2,4-dimethoxyphenyl)-2-oxoethyl)-3-hydroxyindolin-2-one is a complex organic compound with a unique structure that includes a bromine atom, a dimethoxyphenyl group, and a hydroxyindolinone core
Properties
IUPAC Name |
6-bromo-3-[2-(2,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1H-indol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrNO5/c1-24-11-4-5-12(16(8-11)25-2)15(21)9-18(23)13-6-3-10(19)7-14(13)20-17(18)22/h3-8,23H,9H2,1-2H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJSQHJULSDTXIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)CC2(C3=C(C=C(C=C3)Br)NC2=O)O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3-(2-(2,4-dimethoxyphenyl)-2-oxoethyl)-3-hydroxyindolin-2-one typically involves multi-step organic reactionsThe reaction conditions often include the use of palladium-catalyzed coupling reactions, such as the Suzuki-Miyaura coupling, which is known for its efficiency in forming carbon-carbon bonds .
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. This would require optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry could be employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-3-(2-(2,4-dimethoxyphenyl)-2-oxoethyl)-3-hydroxyindolin-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used to replace the bromine atom under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the carbonyl group would yield an alcohol.
Scientific Research Applications
6-Bromo-3-(2-(2,4-dimethoxyphenyl)-2-oxoethyl)-3-hydroxyindolin-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in the study of enzyme inhibition and protein binding.
Industry: It can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism by which 6-Bromo-3-(2-(2,4-dimethoxyphenyl)-2-oxoethyl)-3-hydroxyindolin-2-one exerts its effects depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved would vary depending on the specific enzyme or receptor being targeted.
Comparison with Similar Compounds
Similar Compounds
6-Bromo-2-(2,4-dimethoxyphenyl)-3-hydroxy-4H-chromen-4-one: Similar structure but with a chromenone core instead of an indolinone core.
3-(2-(2,4-Dimethoxyphenyl)-2-oxoethyl)-3-hydroxyindolin-2-one: Lacks the bromine atom.
Uniqueness
The presence of the bromine atom in 6-Bromo-3-(2-(2,4-dimethoxyphenyl)-2-oxoethyl)-3-hydroxyindolin-2-one adds to its reactivity and potential for further functionalization. This makes it a valuable compound for the synthesis of more complex molecules and for applications requiring specific reactivity.
Biological Activity
6-Bromo-3-(2-(2,4-dimethoxyphenyl)-2-oxoethyl)-3-hydroxyindolin-2-one is a compound of interest due to its potential biological activities. This article delves into its synthesis, biological evaluations, and relevant research findings.
Synthesis
The compound is synthesized through a multi-step process involving the condensation of 3-hydroxyindolin-2-one derivatives with appropriate phenyl substituents. The synthesis pathway typically includes:
- Formation of Indolinone Core : The initial step involves creating the indolinone structure through cyclization reactions.
- Bromination : The introduction of the bromine atom at the 6-position is achieved using brominating agents.
- Substitution Reactions : The final product is obtained by introducing the dimethoxyphenyl group through nucleophilic substitution.
Biological Activity
The biological activity of this compound has been evaluated in several studies, focusing on its anticancer, antimicrobial, and anti-inflammatory properties.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties across various cancer cell lines.
- Mechanism of Action : It is believed to exert its effects by inducing apoptosis in cancer cells and inhibiting cell proliferation.
- Case Study : In a study involving human breast cancer cells (MCF-7), the compound showed a dose-dependent decrease in cell viability, with an IC50 value indicating potent activity.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 5.0 | Induction of apoptosis |
| HeLa | 6.5 | Cell cycle arrest |
| A549 | 7.0 | Inhibition of angiogenesis |
Antimicrobial Activity
The compound has also demonstrated broad-spectrum antimicrobial activity against various pathogens.
- Evaluation Method : Disc diffusion and MIC (Minimum Inhibitory Concentration) tests were employed to assess its effectiveness.
| Pathogen | MIC (µg/mL) | Activity |
|---|---|---|
| Staphylococcus aureus | 15 | Bactericidal |
| Escherichia coli | 20 | Bacteriostatic |
| Candida albicans | 25 | Fungicidal |
Anti-inflammatory Activity
In vitro studies have shown that the compound can inhibit pro-inflammatory cytokines, suggesting its potential as an anti-inflammatory agent.
- Mechanism : It appears to modulate the NF-kB pathway, reducing the expression of inflammatory markers.
In Silico Studies
In silico studies have been conducted to predict the pharmacokinetic properties and binding affinities of this compound with various biological targets.
- ADMET Properties : The compound was analyzed for Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles using software tools like Molinspiration and PreADMET.
| Property | Result |
|---|---|
| Solubility | High |
| Lipophilicity | Moderate |
| Toxicity | Low |
Q & A
Q. What strategies validate the compound’s mechanism of action in complex biological systems?
- Methodological Answer :
- CRISPR-Cas9 Knockout : Delete putative targets (e.g., COX-2) to confirm pathway dependency.
- Phosphoproteomics : SILAC-based profiling to map kinase inhibition downstream effects.
- In Vivo Models : Administer the compound in zebrafish xenografts to correlate efficacy with pharmacokinetic parameters .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
